

Carbomer 934 as a Suspending Agent in Pharmaceutical Suspensions: Application Notes and Protocols

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Compound of Interest

Compound Name: Carbomer 934

Cat. No.: B3427536

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Introduction

Carbomer 934 is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] It is a widely used excipient in the pharmaceutical industry, primarily functioning as a rheology modifier to create stable gels and suspensions.[1][2] Its ability to swell in water and form a viscous matrix makes it an excellent suspending agent, capable of preventing the sedimentation of insoluble drug particles and ensuring uniform dosage.[1][3] This document provides detailed application notes and experimental protocols for the utilization of **Carbomer 934** as a suspending agent in pharmaceutical suspensions.

Carbomer 934 is a white, fluffy, acidic, and hygroscopic powder with a slight characteristic odor.[4] The thickening mechanism of **Carbomer 934** is pH-dependent. In an aqueous dispersion, the polymer's carboxylic acid groups are coiled. Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), these groups ionize, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer to uncoil and swell, resulting in a significant increase in viscosity and the formation of a gel network.[1][5]

Data Presentation

Physicochemical Properties of Carbomer 934

Property	Value
Appearance	White, fluffy powder[1]
Odor	Slightly characteristic[4]
pH of 0.5% aqueous dispersion	2.7 - 3.5[6]
Carboxylic Acid Content	56.0% - 68.0%[1]
Solubility	Swells in water, glycerin, and ethanol (after neutralization)[4]

Viscosity of Neutralized Aqueous Dispersions of Carbomer 934

The viscosity of **Carbomer 934** dispersions is highly dependent on concentration and pH. The following table summarizes the typical viscosity of neutralized aqueous dispersions.

Concentration (% w/w)	pH	Viscosity (cP)
0.2	7.3 - 7.8	2,050 - 5,450[1]
0.5	7.3 - 7.8	30,500 - 39,400[1]

Note: Viscosity is measured using a rotational viscometer.

Example Formulation: Ibuprofen Oral Suspension

This table provides an example of a formulation for a stable oral suspension of Ibuprofen using **Carbomer 934P** (a high-purity grade of **Carbomer 934**).

Ingredient	Concentration (% w/w)	Function
Ibuprofen	1.79	Active Pharmaceutical Ingredient
Carbomer 934P	0.40 - 0.50	Suspending Agent
Glycerin	39.0	Vehicle, Sweetener, Co-solvent
Propylene Glycol	10.0	Co-solvent, Preservative
Sorbitol (Crystalline)	5.0	Sweetener, facilitates Carbomer dispersion
Poloxamer 188	0.05	Wetting Agent
Sodium Hydroxide	q.s. to pH 4.8 - 5.6	Neutralizing Agent
Butylparaben	0.018	Preservative
Sucralose Liquid Concentrate	0.40	Sweetener
Masking Agent	0.20	Flavoring Agent
Berry Flavor	0.83	Flavoring Agent
Purified Water	q.s. to 100	Vehicle

Source: Adapted from patent information.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

Preparation of a Carbomer 934 Stock Dispersion (1% w/w)

This protocol describes the preparation of a stock dispersion of **Carbomer 934**, which can then be used to formulate the final suspension.

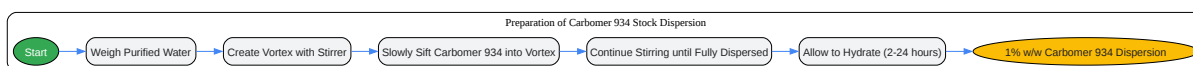
Materials:

- **Carbomer 934** powder

- Purified water
- Beaker
- Overhead stirrer with a propeller blade
- Spatula

Procedure:

- Weigh the required amount of purified water into a beaker.
- While stirring the water vigorously with an overhead stirrer to create a vortex, slowly and carefully sift the **Carbomer 934** powder into the vortex to prevent the formation of clumps.[1]
- Continue stirring at a moderate speed until the polymer is fully dispersed.
- Cover the beaker and allow the dispersion to stand for a recommended period of 2-24 hours to ensure complete hydration of the polymer particles.[1]



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Preparation of **Carbomer 934** Stock Dispersion.

Formulation of an Ibuprofen Oral Suspension (100 mg/5 mL)

This protocol details the steps to prepare an oral suspension of Ibuprofen using the previously prepared **Carbomer 934** stock dispersion.

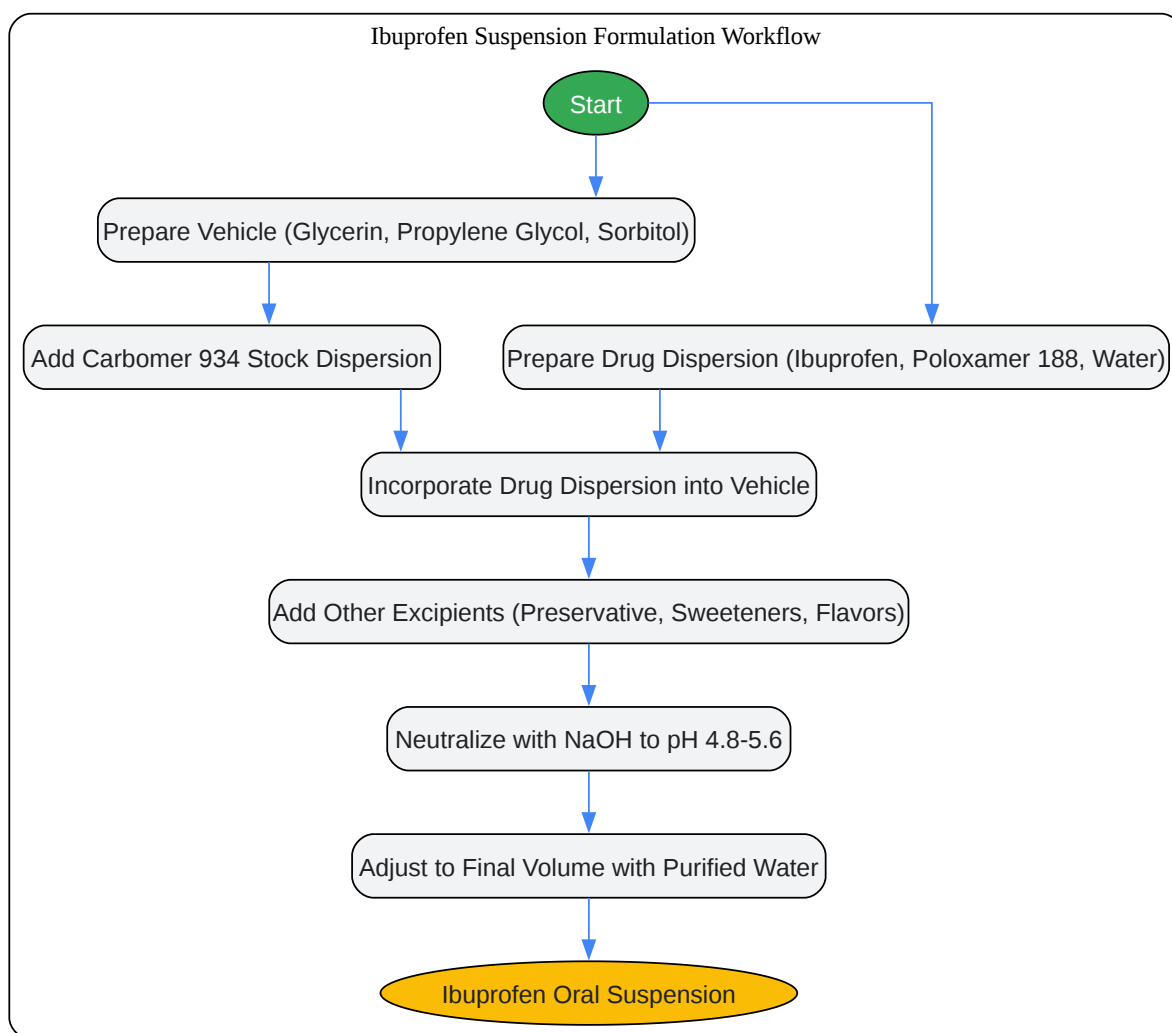
Materials:

- Ibuprofen powder
- **Carbomer 934** stock dispersion (1% w/w)
- Glycerin
- Propylene Glycol
- Sorbitol (Crystalline)
- Poloxamer 188
- Sodium Hydroxide solution (e.g., 10% w/v)
- Butylparaben
- Sucralose Liquid Concentrate
- Masking Agent
- Berry Flavor
- Purified water
- Beakers, graduated cylinders, magnetic stirrer, overhead stirrer, pH meter

Procedure:

- Prepare the Vehicle: In a main beaker, combine the required amounts of Glycerin, Propylene Glycol, and Sorbitol.
- Disperse the Suspending Agent: Slowly add the 1% **Carbomer 934** stock dispersion to the main beaker while stirring continuously with a magnetic stirrer.
- Prepare the Drug Dispersion: In a separate beaker, dissolve the Poloxamer 188 in a small amount of purified water. Add the Ibuprofen powder to this solution and mix to form a smooth paste. This step wets the drug powder.

- **Incorporate the Drug:** Gradually add the Ibuprofen paste to the main beaker containing the **Carbomer 934** dispersion, stirring continuously to ensure uniform distribution.
- **Add Other Excipients:** Dissolve the Butylparaben in a small amount of Propylene Glycol (can be taken from the total amount) with gentle heating if necessary, and then add it to the main mixture. Add the Sucralose, Masking Agent, and Berry Flavor to the main beaker and mix until uniform.
- **Neutralization and Viscosity Development:** Slowly add the Sodium Hydroxide solution dropwise to the suspension while stirring and monitoring the pH with a calibrated pH meter. Continue adding the neutralizing agent until the target pH of 4.8 - 5.6 is reached. A significant increase in viscosity will be observed.[\[8\]](#)
- **Final Volume Adjustment:** Add purified water to reach the final desired volume and mix thoroughly to ensure homogeneity.



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Ibuprofen Suspension Formulation Workflow.

Characterization of the Pharmaceutical Suspension

Instrument: Rotational Viscometer (e.g., Brookfield type)

Procedure:

- Place a sufficient amount of the suspension in a beaker, ensuring no air bubbles are trapped.
- Allow the sample to equilibrate to a constant temperature (e.g., 25°C).[1]
- Select an appropriate spindle and rotational speed based on the expected viscosity of the suspension.
- Immerse the spindle into the suspension to the specified depth.
- Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[1]

Procedure:

- Pour 50 mL of the prepared suspension into a 50 mL graduated cylinder.
- Store the cylinder in an undisturbed place at room temperature.
- Record the initial volume of the suspension (V_o).
- At regular time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), record the volume of the sediment (V_u).
- Calculate the sedimentation volume (F) using the following equation: $F = V_u / V_o$ [3] A value of F close to 1 indicates that the suspension is stable and the particles are well-suspended.

Procedure:

- After determining the final sedimentation volume, gently invert the graduated cylinder through 180°.
- Count the number of inversions required to completely and uniformly redisperse the sediment.

- A lower number of inversions indicates better redispersibility.

Technique: Laser Diffraction or Dynamic Light Scattering

Procedure:

- Disperse a small, representative sample of the suspension in a suitable dispersant (e.g., purified water) to achieve the appropriate obscuration level for the instrument.
- Analyze the sample according to the instrument manufacturer's instructions.
- The particle size distribution is a critical parameter as it influences the dissolution rate, bioavailability, and stability of the suspension.[8]

Instrument: Calibrated pH meter

Procedure:

- Immerse the pH electrode directly into the suspension.
- Allow the reading to stabilize and record the pH value.
- The pH should be within the target range to ensure the optimal viscosity and stability of the **Carbomer 934** network.

Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[7]

Storage Conditions:

- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

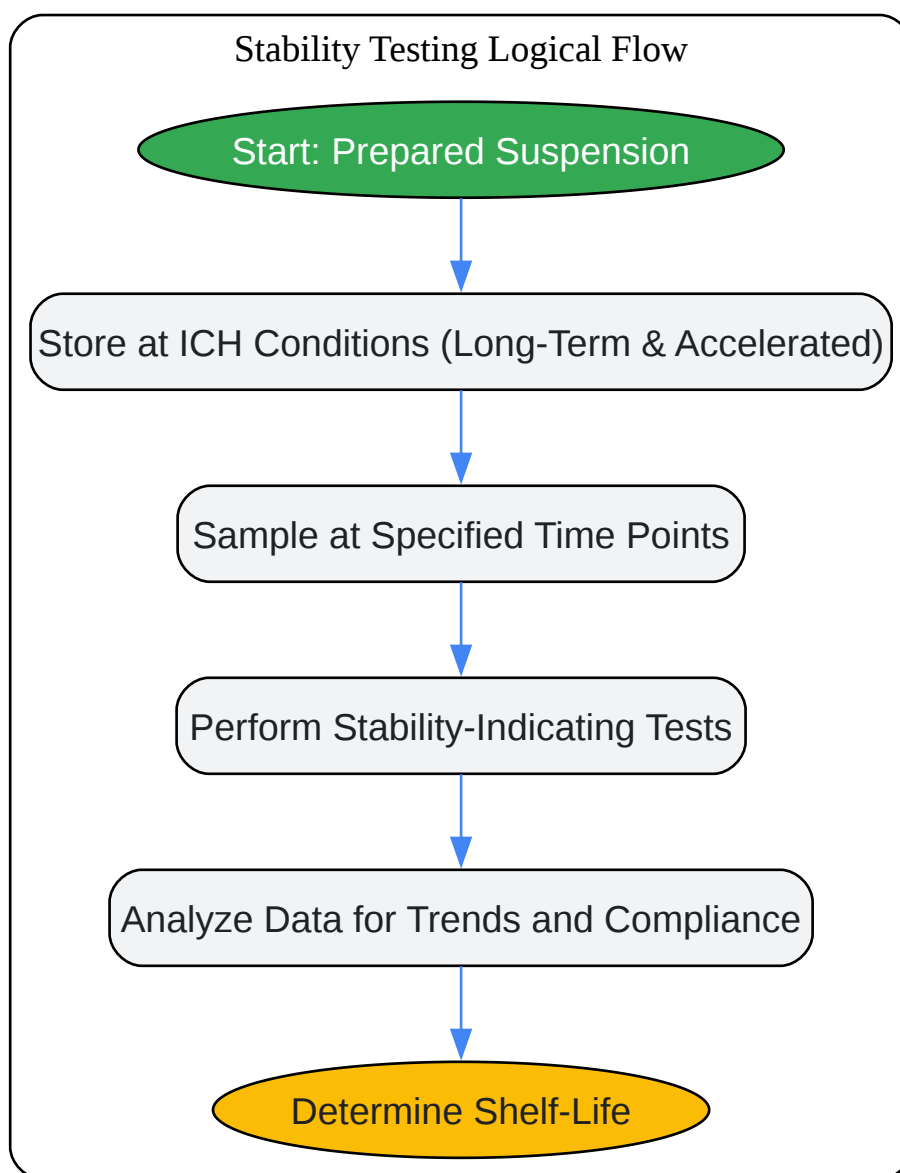
Testing Frequency:

- Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

- Accelerated: 0, 3, and 6 months.

Parameters to be Monitored:

- Appearance (color, odor, phase separation)
- pH
- Viscosity
- Sedimentation Volume and Redispersibility
- Particle Size Distribution
- Assay of the Active Pharmaceutical Ingredient
- Content of degradation products
- Microbial limits



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Stability Testing Logical Flow.

Conclusion

Carbomer 934 is a highly effective and versatile suspending agent for pharmaceutical suspensions. Its ability to form a stable, viscous network at low concentrations makes it an ideal choice for ensuring dose uniformity and improving the physical stability of formulations containing insoluble active ingredients. By carefully controlling the concentration of **Carbomer 934** and the pH of the formulation, researchers and drug development professionals can

develop robust and patient-friendly oral suspensions. The protocols provided in this document offer a comprehensive guide for the successful application of **Carbomer 934** in pharmaceutical suspension development.

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